molecular formula C19H21FN2O7S B2980737 4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide CAS No. 954684-82-3

4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide

Cat. No.: B2980737
CAS No.: 954684-82-3
M. Wt: 440.44
InChI Key: MWGOOQSRAWLMQE-UHFFFAOYSA-N
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Description

4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, oxazolidinone, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the trimethoxyphenyl group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the 3,4,5-trimethoxyphenyl moiety.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anti-cancer agent . The sulfonamide moiety can interact with various proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzenesulfonamide: Lacks the oxazolidinone and trimethoxyphenyl groups, making it less bioactive.

    N-(3,4,5-trimethoxyphenyl)benzenesulfonamide: Lacks the oxazolidinone ring, which may reduce its specificity and potency.

Uniqueness

4-fluoro-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzenesulfonamide is unique due to the combination of the fluorine atom, oxazolidinone ring, and trimethoxyphenyl group, which together confer enhanced bioactivity and specificity compared to similar compounds.

Properties

IUPAC Name

4-fluoro-N-[[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O7S/c1-26-16-8-13(9-17(27-2)18(16)28-3)22-11-14(29-19(22)23)10-21-30(24,25)15-6-4-12(20)5-7-15/h4-9,14,21H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGOOQSRAWLMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CC(OC2=O)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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